N'-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide

Description

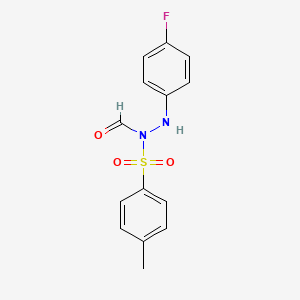

N'-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a 4-fluorophenyl group linked to a hydrazide moiety, a formyl group (-CHO), and a 4-methylbenzenesulfonyl (-SO₂-C₆H₄-CH₃) substituent. This compound belongs to a broader class of sulfonohydrazides, which are studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties . Its structural uniqueness lies in the combination of electron-withdrawing (fluorophenyl, sulfonyl) and electron-donating (formyl) groups, which may influence reactivity, solubility, and pharmacological interactions.

Properties

Molecular Formula |

C14H13FN2O3S |

|---|---|

Molecular Weight |

308.33 g/mol |

IUPAC Name |

N-(4-fluoroanilino)-N-(4-methylphenyl)sulfonylformamide |

InChI |

InChI=1S/C14H13FN2O3S/c1-11-2-8-14(9-3-11)21(19,20)17(10-18)16-13-6-4-12(15)5-7-13/h2-10,16H,1H3 |

InChI Key |

RWIKLKXCWLXRGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C=O)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide typically involves the reaction of 4-fluoroaniline with formic acid and 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Formation of 4-fluoroaniline: 4-fluoronitrobenzene is hydrogenated to produce 4-fluoroaniline.

Reaction with formic acid: 4-fluoroaniline is reacted with formic acid to form N-formyl-4-fluoroaniline.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.

Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like phenoxide or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of sulfonic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with succinate dehydrogenase, inhibiting its activity and affecting cellular respiration . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations :

- The formyl group in the target compound distinguishes it from analogs with hydroxy, nitro, or benzylidene substituents. This group may facilitate nucleophilic interactions in biological systems .

- Halogenation (e.g., 4-fluorophenyl in the target vs. 2-chloro-6-fluorobenzylidene in ) affects electronic properties and binding affinity. Fluorine’s electronegativity enhances metabolic stability and membrane permeability .

- Sulfonyl groups are common across analogs, contributing to strong hydrogen-bonding interactions with enzymes like monoamine oxidases (MAOs) .

Reactivity Trends :

- Formyl-containing compounds may undergo Schiff base formation, unlike nitro or hydroxy-substituted analogs .

- Triazole derivatives (e.g., ) exhibit tautomerism, which influences their enzyme inhibition profiles compared to non-cyclized sulfonohydrazides.

Enzyme Inhibition:

- MAO and β-Secretase Inhibition: Benzylidene-substituted sulfonohydrazides (IC₅₀ = 0.1–10 μM for MAO-B) show enhanced activity compared to non-substituted analogs, attributed to the electron-withdrawing effects of substituents like halogens . The target compound’s 4-fluorophenyl group may similarly enhance MAO binding.

- Triazole Derivatives : Compounds like 1,2,4-triazole-3-thiones () demonstrate moderate β-secretase inhibition (IC₅₀ = 15–30 μM), suggesting that cyclization reduces efficacy compared to open-chain hydrazides.

Fluorescence and Stability:

- Fluorobenzoyl analogs () exhibit strong fluorescence at pH 5–7, useful in bioimaging. The target compound’s formyl group may quench fluorescence but improve thermal stability .

Biological Activity

N'-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide is a sulfonohydrazide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a unique structure comprising a fluorophenyl group, a formyl group, and a methylbenzenesulfonyl moiety. Its synthesis typically involves the reaction of 4-fluoroaniline with formic acid and 4-methylbenzenesulfonyl chloride under controlled conditions. The following steps outline the synthetic route:

- Formation of 4-fluoroaniline : Hydrogenation of 4-fluoronitrobenzene.

- Reaction with formic acid : Formation of N-formyl-4-fluoroaniline.

- Sulfonylation : Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. Notably, it may inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in cellular respiration. This inhibition can lead to altered metabolic pathways within cells, potentially resulting in cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving various cancer cell lines, it has shown promising results in inhibiting cell proliferation and inducing apoptosis. The specific pathways affected by the compound are still under investigation but may involve modulation of signaling cascades related to cell survival and death.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several sulfonohydrazide derivatives, including this compound. The results indicated a potent inhibitory effect against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

- Anticancer Research : A recent investigation into the anticancer effects of this compound revealed that it effectively inhibited growth in breast cancer cell lines (MCF-7) and induced apoptosis through caspase activation pathways . The study highlighted the potential for developing novel therapeutic agents based on this compound.

- Mechanistic Studies : Further mechanistic studies have shown that this compound can disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(4-Fluorophenyl)-N-isopropylacetamide | Similar structure with isopropyl group | Moderate antimicrobial activity |

| N-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine-2-yl]-N-methylmethanesulfonamide | Contains pyrimidine ring | Enhanced anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.